4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid
Description
Properties
IUPAC Name |
4-[[2-(4-nitrophenyl)quinazolin-4-yl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4/c26-21(27)14-5-9-15(10-6-14)22-20-17-3-1-2-4-18(17)23-19(24-20)13-7-11-16(12-8-13)25(28)29/h1-12H,(H,26,27)(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUWVBXCHXXJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized with an appropriate aldehyde to form the quinazoline ring.
Introduction of the 4-Nitrophenyl Group: The 4-nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the quinazoline intermediate with 4-nitroaniline in the presence of a suitable base.
Attachment of the Amino Benzoic Acid Moiety: The final step involves coupling the 4-nitrophenylquinazoline intermediate with 4-aminobenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid)
Major Products Formed
Reduction: 4-{[2-(4-Aminophenyl)quinazolin-4-yl]amino}benzoic acid
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in DNA replication and repair.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases, including cancer and bacterial infections.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Pathway Modulation: The compound affects various signaling pathways, including those involved in apoptosis (programmed cell death) and cell cycle regulation.
Comparison with Similar Compounds
4-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid
- Core Structure: Azetidinone (β-lactam) ring fused with a benzoic acid and substituted with a 4-nitrophenyl group.
- Synthesis: Reacting 4-[4-(nitrobenzylidene)amino]benzoic acid with chloroacetyl chloride in dioxane, followed by reflux and recrystallization .
- Key Spectral Data: Not explicitly provided in the evidence.
4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (SS5)
- Core Structure: Thiazolidinone ring conjugated with benzoic acid and a 4-nitrophenyl group.
- Synthesis: Condensation of 4-[4-(nitrobenzylidene)amino]benzoic acid with mercaptoacetic acid in dimethylformamide, catalyzed by ZnCl₂ .
- Key Spectral Data: UV (MeOH): λmax = 290.0 nm (εmax = 0.9673) . IR (KBr): Peaks indicative of C=O (thiazolidinone), NO₂, and COOH groups .
4-[2-Benzoylimino-4-(4-chlorophenyl)-1,3-thiazol-3-yl]benzoic acid
- Core Structure: Thiazole ring substituted with benzoylimino and 4-chlorophenyl groups, linked to benzoic acid.
- Synthesis: Not detailed in the evidence, but likely involves cyclization of a Schiff base intermediate .
Antimicrobial Activity
Structure-Activity Insights
- Electron-Withdrawing Groups (e.g., NO₂): The 4-nitrophenyl group in SS5 enhances antifungal activity, possibly due to improved membrane permeability or target binding .
- Ring System Differences: Azetidinones (β-lactams): Exhibit selective antibacterial activity, likely via interference with cell wall synthesis . Thiazolidinones: Broader spectrum, including antifungal action, attributed to their ability to disrupt microbial enzymes or DNA .
Physicochemical Properties
While quantitative data (e.g., logP, solubility) are absent in the evidence, qualitative trends can be inferred:
- Polarity: Benzoic acid derivatives with NO₂ or COOH groups are highly polar, affecting solubility and bioavailability.
- Stability: Azetidinones may show lower stability under acidic conditions due to β-lactam ring strain, whereas thiazolidinones are more robust .
Biological Activity
4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound integrates a quinazoline structure with a nitrophenyl group and a benzoic acid moiety, which may contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
- Molecular Formula : C21H14N4O4
- Molecular Weight : 386.4 g/mol
- CAS Number : 33683-30-6
Biological Activity Overview
Research indicates that quinazoline derivatives, including this compound, exhibit significant biological activities such as:
- Antitumor Activity : Compounds related to quinazoline have shown efficacy against various cancer cell lines, including breast and colon cancer.
- Enzyme Inhibition : These compounds may inhibit enzymes involved in tumor growth and proliferation.
The mechanisms underlying the biological activity of this compound are multifaceted:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It can inhibit specific kinases and other enzymes critical for cancer cell survival and proliferation.
- Redox Reactions : The nitro group can participate in redox reactions, influencing cellular oxidative stress levels, potentially leading to apoptosis in cancer cells.
Structure-Activity Relationship (SAR)
The unique combination of functionalities in this compound enhances its interaction with biological targets compared to simpler analogs. A comparison with similar compounds is illustrated below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-Nitrophenyl)quinazoline | Quinazoline core with nitro group | Antitumor activity |
| 4-Anilinoquinazoline | Aniline substitution on quinazoline | Inhibitor of c-Met and VEGFR-2 |
| 2,4-Diaminoquinazoline | Two amino groups on quinazoline | Antitumor and antibacterial properties |
Antitumor Efficacy
In a study evaluating the antitumor effects of quinazoline derivatives, it was found that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of substituents on the quinazoline ring in enhancing biological activity.
Enzyme Inhibition Studies
Another research focused on the inhibition of tyrosinase by phenylamino quinazolinone derivatives demonstrated that modifications at specific positions on the quinazoline scaffold could lead to enhanced inhibitory effects. This suggests that similar modifications could be explored for improving the efficacy of this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-{[2-(4-Nitrophenyl)quinazolin-4-yl]amino}benzoic acid?
- Methodology : Synthesis typically involves multi-step reactions starting with anthranilic acid derivatives. For example:
Quinazoline Core Formation : React anthranilic acid with acetic anhydride and primary amines to form 3-acylamino-4(3H)-quinazolinones .
Functionalization : Introduce the 4-nitrophenyl group via nucleophilic substitution or coupling reactions.
Amination : Attach the benzoic acid moiety using carbodiimide-mediated amidation or reductive amination under reflux conditions .
- Key Conditions : Optimize solvent choice (e.g., DCM for BBr3-mediated demethylation) and reaction time (e.g., 48 hours for aryl demethylation) to improve yields .
Q. How is the structural integrity of this compound validated during synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry and purity via ¹H and ¹³C NMR (e.g., δ 8.10 ppm for aromatic protons in quinazoline derivatives) .
- Mass Spectrometry : Use MALDI-TOF or HRMS to verify molecular weight (e.g., observed m/z 590.3832 vs. calculated 590.3819 for derivatives) .
- Chromatography : HPLC with ACN/H₂O gradients ensures >95% purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of quinazoline derivatives?
- Case Study : Discrepancies in HDAC inhibition efficacy may arise from:
Structural Variability : Substituents like the 4-nitrophenyl group modulate steric hindrance and binding affinity .
Assay Conditions : Differences in enzyme sources (e.g., recombinant vs. native HDAC8) or buffer pH alter IC₅₀ values.
- Resolution : Perform comparative studies under standardized conditions and use molecular docking to predict binding modes .
Q. How can molecular docking elucidate interactions between this compound and HDAC enzymes?
- Protocol :
Protein Preparation : Generate HDAC8 crystal structure coordinates (e.g., PDB ID 1T64) and optimize protonation states .
Grid Generation : Define active-site residues (e.g., Zn²⁺ coordination site) for ligand placement.
Docking Analysis : Use AutoDock Vina to simulate binding, focusing on hydrogen bonds between the benzoic acid moiety and catalytic residues (e.g., His⁻¹⁴³) .
- Validation : Compare computed binding energies with experimental IC₅₀ values to refine models.
Q. What experimental designs optimize the compound’s solubility for in vitro assays?
- Approaches :
- Co-solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in PBS .
- pH Adjustment : Ionize the carboxylic acid group at pH 7.4 to enhance aqueous solubility.
- Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability .
Methodological Challenges & Solutions
Q. Why do yields vary in the final amidation step, and how can this be mitigated?
- Root Cause : Competing side reactions (e.g., hydrolysis of the nitro group under acidic conditions).
- Solutions :
- Protecting Groups : Temporarily protect the nitro group with Boc during amidation .
- Catalysis : Employ HOBt/EDCI coupling agents to enhance reaction efficiency .
Q. How do spectroscopic artifacts (e.g., residual solvents) impact purity assessment?
- Detection : Residual DCM or ethanol in NMR spectra (e.g., δ 1.20 ppm for ethanol).
- Remediation : Lyophilize samples for 24 hours or use preparative HPLC to remove volatiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
